2-[(2,2-Difluoroethyl)carbamoyl]acetic acid is a chemical compound classified as an acetic acid derivative. This compound is notable for its unique structure, which includes a difluoroethyl group attached to a carbamoyl moiety and an acetic acid backbone. It appears as a white crystalline solid and is soluble in various solvents, including water, methanol, and ethanol. The molecular formula is , with a molecular weight of approximately 177.1 g/mol. This compound was first synthesized in 2012 and has since gained attention in scientific research due to its interesting properties and potential applications in various fields.
These reactions are typically conducted in organic solvents like dichloromethane or acetonitrile, often utilizing catalysts such as palladium or platinum complexes.
The synthesis of 2-[(2,2-Difluoroethyl)carbamoyl]acetic acid can be achieved through the following method:
This compound has several applications across various fields:
Interaction studies of 2-[(2,2-Difluoroethyl)carbamoyl]acetic acid have shown that it may interact with specific enzymes and biological receptors. These interactions could lead to significant implications in drug design and development. Ongoing research aims to elucidate these mechanisms further, potentially revealing new therapeutic targets .
Several compounds exhibit structural similarities to 2-[(2,2-Difluoroethyl)carbamoyl]acetic acid. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Difluoroacetic acid | Difluorinated Acid | Lacks the carbamoyl group; less versatile in reactions |
| Difluoroethylamine | Difluorinated Amine | Contains the difluoroethyl group but lacks acetic acid functionality |
| 2-(Trifluoromethyl)acetic acid | Trifluoromethyl Acid | Simpler structure; lacks carbamoyl functionality |
| [(2,6-Dimethylphenyl)carbamoyl]formic acid | Aromatic Carbamoyl | Enhanced stability due to aromatic ring |
The uniqueness of 2-[(2,2-Difluoroethyl)carbamoyl]acetic acid lies in its combination of difluoroethyl and carbamoyl functional groups, which confer distinct chemical properties and reactivity compared to other similar compounds .